1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide
Overview
Description
1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol. This compound is characterized by the presence of a pyridine ring attached to a cyclopropane ring, which is further substituted with a carboxylic acid group and a hydrobromide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide can be synthesized through various synthetic routes. One common method involves the cyclization of 3-pyridinecarboxylic acid with a suitable cyclopropanating agent under acidic conditions. The reaction typically requires a strong acid catalyst and controlled temperature to ensure the formation of the cyclopropane ring.
Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical synthesis involving continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of pyridine-3-carboxylic acid derivatives.
Reduction: Reduction reactions can produce various reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of different substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
1-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrobromide: This compound has a similar structure but with the pyridine ring at a different position.
1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrobromide: Another positional isomer with the pyridine ring at the 4-position.
1-(Pyridin-3-yl)ethanecarboxylic acid hydrobromide: A related compound with an ethanecarboxylic acid group instead of a cyclopropanecarboxylic acid group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-pyridin-3-ylcyclopropane-1-carboxylic acid;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.BrH/c11-8(12)9(3-4-9)7-2-1-5-10-6-7;/h1-2,5-6H,3-4H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNPDLLORWTYIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=CC=C2)C(=O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743862 | |
Record name | 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268444-68-3 | |
Record name | 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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